7-Hydroxyamoxapine

Description

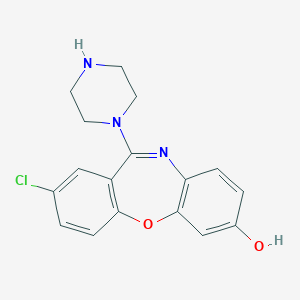

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-6-piperazin-1-ylbenzo[b][1,4]benzoxazepin-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c18-11-1-4-15-13(9-11)17(21-7-5-19-6-8-21)20-14-3-2-12(22)10-16(14)23-15/h1-4,9-10,19,22H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUGUMOVYNSGEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190576 |

Source

|

| Record name | 7-Hydroxyamoxapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37081-76-8 |

Source

|

| Record name | 7-Hydroxyamoxapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37081-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxyamoxapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037081768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxyamoxapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXYAMOXAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z11F654NR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7-Hydroxyamoxapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060799 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

7-Hydroxyamoxapine: A Technical Guide on its Mechanism of Action

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Significance of a Primary Metabolite

Amoxapine, a second-generation tricyclic antidepressant, is metabolized in the liver into two primary active metabolites: 7-hydroxyamoxapine and 8-hydroxyamoxapine. While the parent drug and its counterpart, 8-hydroxyamoxapine (a potent serotonin-norepinephrine reuptake inhibitor), are crucial to its antidepressant effects, this compound provides a distinct and significant contribution to the overall pharmacological profile. This metabolite is recognized as a potent dopamine receptor antagonist, which is responsible for the neuroleptic properties sometimes observed with amoxapine treatment. Understanding the specific mechanism of action of this compound is therefore critical for a comprehensive grasp of amoxapine's therapeutic efficacy and its potential for extrapyramidal side effects. This guide provides an in-depth analysis of the pharmacodynamics, relevant signaling pathways, and the experimental methodologies used to characterize this key metabolite.

Pharmacological Profile: A Dopamine-Centric Mechanism

The defining characteristic of this compound is its action as a dopamine D2 receptor antagonist. This activity is what differentiates its pharmacological profile from its parent compound, amoxapine, and its sister metabolite, 8-hydroxyamoxapine. While amoxapine itself has some dopamine blocking activity, its 7-hydroxy metabolite is a more potent antagonist at these receptors. This antagonism in the mesolimbic pathway is thought to contribute to the antipsychotic effects of the medication.

However, this D2 receptor blockade is not without consequence. Antagonism in the nigrostriatal pathway can lead to extrapyramidal symptoms (EPS), and blockade in the tuberoinfundibular pathway can result in elevated prolactin levels. The dual nature of amoxapine's metabolites—one acting as a potent SNRI (8-hydroxyamoxapine) and the other as a D2 antagonist (this compound)—creates a complex pharmacological interplay that is crucial for drug development professionals to consider.

Comparative Pharmacokinetics of Amoxapine Metabolites

The pharmacokinetic profiles of this compound and 8-hydroxyamoxapine differ significantly, which impacts their contribution to the overall effect of amoxapine. Following oral administration of amoxapine, both metabolites appear in the plasma, with 8-hydroxyamoxapine generally reaching higher concentrations and having a much longer elimination half-life (approximately 30 hours) compared to this compound (approximately 5.1 to 6.5 hours).

| Parameter | Amoxapine | This compound | 8-Hydroxyamoxapine |

| Time to Peak Plasma (Tmax) | ~90 minutes | ~1-3 hours | ~1-3 hours |

| Elimination Half-life (t½) | ~8 hours | ~5.1-6.5 hours | ~30 hours |

| Primary Pharmacological Action | Norepinephrine Reuptake Inhibitor, Dopamine Antagonist | Dopamine D2 Receptor Antagonist | Serotonin-Norepinephrine Reuptake Inhibitor |

| Data compiled from multiple sources. |

Core Signaling Pathway: D2 Receptor Antagonism

This compound exerts its primary effect by blocking the dopamine D2 receptor, a G protein-coupled receptor (GPCR) that is linked to an inhibitory G protein (Gαi). In its natural state, the binding of dopamine to the D2 receptor activates the Gαi subunit, which in turn inhibits the enzyme adenylyl cyclase. This reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).

By acting as an antagonist, this compound binds to the D2 receptor but does not activate it. This prevents dopamine from binding and initiating the signaling cascade. The result is a disinhibition of adenylyl cyclase, leading to a relative increase in cAMP levels and a reduction in the downstream effects of dopamine signaling. This mechanism is the foundation of its antipsychotic-like effects.

Experimental Methodologies for Characterization

The determination of this compound's mechanism of action relies on established in vitro pharmacological assays. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Radioligand Receptor Binding Assay

This assay quantifies the affinity of this compound for the dopamine D2 receptor by measuring its ability to displace a known radioactive ligand.

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

-

Cell membranes from a stable cell line expressing the human D2 receptor.

-

Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well plates, glass fiber filters, and a scintillation counter.

Methodology:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in assay buffer.

-

Thaw the D2 receptor-expressing cell membranes on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold assay buffer.

-

Dilute [³H]-Spiperone in assay buffer to a final concentration near its Kd value (e.g., 0.2-0.5 nM).

-

-

Assay Plate Setup:

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-Spiperone, and 150 µL of the membrane preparation to designated wells.

-

Non-specific Binding: Add 50 µL of 10 µM Haloperidol, 50 µL of [³H]-Spiperone, and 150 µL of the membrane preparation. The high concentration of unlabeled haloperidol displaces all specific binding of the radioligand, isolating the non-specific component.

-

Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of [³H]-Spiperone, and 150 µL of the membrane preparation.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.

-

Filtration and Washing:

-

Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioactivity.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: cAMP Functional Assay

This assay determines the functional consequence of this compound binding to the D2 receptor—specifically, whether it acts as an antagonist.

Objective: To measure the effect of this compound on dopamine-mediated inhibition of cAMP production.

Materials:

-

A cell line co-expressing the human D2 receptor and a cAMP-responsive reporter system (e.g., GloSensor™).

-

Dopamine (as the agonist).

-

Forskolin (an adenylyl cyclase activator, used to stimulate a measurable cAMP baseline).

-

cAMP detection reagent.

Methodology:

-

Cell Plating: Seed the D2 receptor-expressing cells in a 96-well plate and grow to near confluence.

-

Compound Addition:

-

Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes. This allows the antagonist to occupy the receptors.

-

Control Wells: Include wells with no compound, wells with only dopamine, and wells with only this compound.

-

-

Agonist Challenge:

-

Add a fixed concentration of dopamine (typically its EC80, the concentration that gives 80% of the maximal response) to the wells, including those pre-incubated with this compound.

-

Simultaneously add forskolin to all wells to stimulate adenylyl cyclase and generate a robust cAMP signal.

-

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Signal Detection:

-

Add the cAMP detection reagent according to the manufacturer's protocol (e.g., a luminescent or fluorescent substrate).

-

Measure the signal using a plate reader.

-

-

Data Analysis:

-

The signal is inversely proportional to D2 receptor activation (more dopamine activity = less cAMP = lower signal).

-

An effective antagonist like this compound will reverse the dopamine-induced signal reduction.

-

Plot the signal against the log concentration of this compound to generate a dose-response curve and determine its potency as an antagonist.

-

Conclusion and Future Directions

This compound is a pharmacologically distinct and clinically relevant metabolite of amoxapine, primarily functioning as a dopamine D2 receptor antagonist. This mechanism is central to the neuroleptic properties of the parent drug and is a key differentiator from its sister metabolite, 8-hydroxyamoxapine. The in-depth characterization of this activity through binding and functional assays is fundamental for drug development professionals aiming to refine the therapeutic window of dibenzoxazepine-class compounds. Future research may focus on developing biased ligands that selectively modulate downstream signaling pathways of the D2 receptor, potentially separating the desired antipsychotic effects from the adverse motor and endocrine side effects.

References

-

National Center for Biotechnology Information. (2023, November 18). Amoxapine. In StatPearls [Internet]. StatPearls Publishing. [Link]

-

Wikipedia. (n.d.). Amoxapine. Retrieved from [Link]

-

Button, D., & Brown, A. (2003). A functional assay for G-protein-coupled receptors using stably transformed insect tissue culture cell lines. Analytical Biochemistry, 320(1), 88–103. [Link]

-

Calvo, B., García, M. J., Pedraz, J. L., Mariño, E. L., & Domínguez-Gil, A. (1985). Pharmacokinetics of amoxapine and its active metabolites. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 23(4), 180–185. [Link]

-

Drugs.com. (n.d.). amoxapine. Retrieved from [Link]

-

Drugs.com. (n.d.). Amoxapine: Package Insert / Prescribing Information. Retrieved from [Link]

-

Beaulieu, J. M., & Gainetdinov, R. R. (2011). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Frontiers in Behavioral Neuroscience, 5, 45. [Link]

-

Hauser, A. S., Windh, S., & Gloriam, D. E. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 763294. [Link]

-

Patsnap Synapse. (2024, June 21). What are D2 receptor antagonists and how do they work?. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

-

Schmauder, L., & Schürner, L. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5439. [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

- Midha, K. K., Hubbard, J. W., McKay, G., Rawson, M. J., & Hsia, D. (1999). The role of metabolites in a bioequivalence study II: amoxapine,

7-Hydroxyamoxapine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 7-Hydroxyamoxapine

Authored by: A Senior Application Scientist

Foreword

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS 37081-76-8), a principal active metabolite of the second-generation tricyclic antidepressant, Amoxapine.[1][2] As a significant contributor to the pharmacological and toxicological profile of its parent compound, a thorough understanding of this compound is crucial for researchers and professionals in pharmacology, medicinal chemistry, and drug development.[1] This document consolidates available quantitative data, details key experimental protocols, and presents visual representations of its metabolic pathway and mechanism of action to facilitate further research and development efforts.[1]

Introduction to this compound

This compound is formed through the hepatic metabolism of Amoxapine, primarily by the cytochrome P450 enzyme CYP2D6.[3][4] It plays a significant role in the overall therapeutic and adverse effects of Amoxapine.[1] Notably, this compound is recognized for its potent dopamine receptor antagonist properties, which contribute to the neuroleptic effects of Amoxapine.[1][2][3][5] The elimination half-life of this compound is approximately 6.5 hours.[3]

| Property | Value |

| IUPAC Name | 2-Chloro-11-(piperazin-1-yl)dibenzo[b,f][3][5]oxazepin-7-ol[2] |

| CAS Number | 37081-76-8[2] |

| Molecular Formula | C₁₇H₁₆ClN₃O₂[2] |

| Molecular Weight | 329.78 g/mol [2] |

Synthesis of this compound: A Plausible Synthetic Route

While specific, publicly available protocols for the synthesis of this compound are scarce, a general synthetic strategy can be postulated based on established principles of organic chemistry and synthetic routes for related dibenzoxazepine derivatives.[3] The following proposed pathway involves the construction of the dibenzoxazepine core followed by functionalization.

Hypothetical Synthesis Workflow

A plausible synthetic route would likely involve the coupling of a substituted piperazine ring with a functionalized dibenzoxazepine core. The hydroxyl group at the 7-position could be introduced either before or after the coupling reaction, potentially protected with a suitable protecting group that is removed in the final step.[3]

Caption: A plausible synthetic workflow for this compound.

Proposed Experimental Protocol

Step 1: Synthesis of the Dibenzoxazepine Core

This step would likely involve an Ullmann condensation reaction between a suitably substituted o-aminophenol and an o-halonitrobenzene derivative to form a diaryl ether. This intermediate would then undergo reductive cyclization to form the dibenzoxazepine ring system.

-

Ullmann Condensation: React 2-amino-4-chlorophenol with 2-bromo-5-methoxynitrobenzene in the presence of a copper catalyst (e.g., CuI) and a base (e.g., K₂CO₃) in a high-boiling point solvent like DMF or DMSO. The methoxy group serves as a protected form of the final hydroxyl group.

-

Reductive Cyclization: The resulting nitro-diaryl ether is then subjected to reduction of the nitro group to an amine, which can be achieved using various reducing agents such as SnCl₂/HCl or catalytic hydrogenation (e.g., H₂/Pd-C). The newly formed amino group will then undergo intramolecular cyclization to form the dibenzoxazepine core.

Step 2: Introduction of the Piperazine Moiety

The dibenzoxazepine core can then be reacted with piperazine. This may require activation of the lactam functionality within the dibenzoxazepine ring system.

-

Activation: The lactam can be converted to a more reactive intermediate, such as a thio-lactam or an imino chloride.

-

Coupling: The activated intermediate is then reacted with an excess of piperazine to introduce the piperazine ring at the 11-position.

Step 3: Demethylation to Yield this compound

The final step is the deprotection of the methoxy group to the desired hydroxyl group.

-

Demethylation: This can be achieved using strong acids like HBr or Lewis acids such as BBr₃ in an appropriate solvent.

-

Purification: The final product, this compound, would then be purified using techniques such as column chromatography or recrystallization.

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are commonly employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and for its quantification in various matrices.

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm)[6] |

| Mobile Phase | A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid)[6] |

| Detection | UV detection at a wavelength determined by the UV-Vis spectrum of this compound |

| Flow Rate | Optimized for the specific column dimensions (e.g., 0.2-0.5 mL/min) |

| Injection Volume | 5-20 µL |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective quantification of this compound in biological matrices, owing to its high accuracy and precision.[7]

LC-MS/MS Protocol Outline:

-

Sample Preparation: For biological samples like plasma, a protein precipitation step is typically performed.[6] This involves adding a cold organic solvent (e.g., acetonitrile) to the sample, followed by centrifugation to remove precipitated proteins.[6]

-

Internal Standard: A deuterated internal standard, such as this compound-d8, is added to the sample prior to preparation to account for matrix effects and variations in extraction efficiency.

-

LC Separation: The extracted sample is injected into an HPLC system, typically with a C18 column, for chromatographic separation.

-

MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and its deuterated internal standard are monitored for highly selective detection and quantification.

Caption: General workflow for LC-MS/MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of synthesized this compound. Both ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: A series of signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the dibenzoxazepine ring system. The specific splitting patterns will depend on the substitution pattern.

-

Piperazine Protons: Signals corresponding to the methylene protons of the piperazine ring, likely in the 2.5-4.0 ppm range. These may appear as complex multiplets due to their chemical and magnetic non-equivalence.

-

Hydroxyl Proton: A broad singlet corresponding to the phenolic hydroxyl group. Its chemical shift can vary depending on the solvent and concentration.

-

NH Proton: A signal for the secondary amine proton in the piperazine ring, which may also be a broad singlet and could exchange with deuterium in deuterated solvents.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the synthesized molecule, which provides strong evidence for its elemental composition.

Expected Mass Spectrometric Data:

| Ionization Mode | Expected Ion | Exact Mass (m/z) |

| ESI+ | [M+H]⁺ | 330.0953 |

The isotopic pattern due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should also be observed, with a characteristic M+2 peak.

Pharmacological Context

This compound is not merely a byproduct of Amoxapine metabolism; it is an active metabolite that significantly contributes to the parent drug's pharmacological profile.[2] Its primary action is as a dopamine receptor antagonist, which is responsible for the antipsychotic properties of Amoxapine.[2][5] This is in contrast to the other major metabolite, 8-hydroxyamoxapine, which is a more potent serotonin-norepinephrine reuptake inhibitor.[3]

Caption: Metabolic pathway and pharmacological actions of Amoxapine's major metabolites.

Conclusion

References

- A Comparative Guide to the Analysis of 7-Hydroxy Amoxapine and 8-Hydroxy Amoxapine - Benchchem.

- The Synthesis and Characterization of 7-Hydroxy Amoxapine-d8: A Technical Overview - Benchchem.

- A Comparative Guide to the Bioanalytical Quantification of 7-Hydroxy Amoxapine: Accuracy and Linearity of Calibr

- This compound - Wikipedia.

- EP0012385A1 - Dibenz(b,f)(1,4)

- An In-depth Technical Guide to 7-Hydroxy Amoxapine (CAS 37081-76-8) - Benchchem.

- Addition of amoxapine improves positive and negative symptoms in a p

- This compound - Wikipedia.

- Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxyl

- Amoxapine - St

- Application Note & Protocol: Development of a Bioanalytical Method for 7-Hydroxy Amoxapine utilizing 7-Hydroxy Amoxapine-d8 as an Internal Standard - Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Drugs synthesis patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation [mdpi.com]

The In Vitro Activity of 7-Hydroxyamoxapine: A Technical Guide for Drug Development Professionals

Abstract

7-Hydroxyamoxapine is a primary active metabolite of the tetracyclic antidepressant, amoxapine. This technical guide provides a comprehensive overview of the in vitro pharmacological and metabolic profile of this compound, designed for researchers, scientists, and drug development professionals. While publicly available quantitative data for this specific metabolite is limited, this document synthesizes established knowledge of its parent compound, amoxapine, and outlines the key in vitro methodologies essential for a thorough characterization. This guide delves into the receptor binding affinity, functional activity, metabolic pathways, and potential for drug-drug interactions, providing a framework for assessing the contribution of this compound to the overall therapeutic and adverse effect profile of amoxapine.

Introduction: The Significance of this compound

Amoxapine, a dibenzoxazepine antidepressant, is characterized by a complex pharmacological profile that includes both antidepressant and neuroleptic properties.[1] A significant portion of its clinical activity and side effect profile can be attributed to its active metabolites.[2][3] Among these, this compound is of particular interest due to its potent dopamine receptor antagonism, which is thought to be a major contributor to the antipsychotic-like effects of amoxapine.[3][4] Understanding the in vitro activity of this compound is therefore crucial for a complete comprehension of amoxapine's mechanism of action, for predicting its clinical efficacy and safety, and for guiding the development of new chemical entities with similar pharmacological profiles.

This guide will explore the key in vitro assays and data interpretation necessary to build a comprehensive profile of this compound, focusing on its interactions with key central nervous system (CNS) targets and its metabolic properties.

Metabolic Formation of this compound

The primary route of amoxapine metabolism to this compound is through aromatic hydroxylation, a phase I metabolic reaction. In vitro studies utilizing human liver microsomes and recombinant cytochrome P450 (CYP) enzymes have identified CYP2D6 as the principal enzyme responsible for this conversion.[5][6] The FDA-approved drug label for amoxapine acknowledges the role of CYP2D6 in the metabolism of tricyclic antidepressants and warns that individuals who are poor metabolizers for this enzyme may have higher plasma concentrations of the drug.[7]

Diagram: Metabolic Pathway of Amoxapine to this compound

Caption: Metabolic conversion of Amoxapine to this compound.

Causality in Experimental Choice: In Vitro Systems for Metabolism Studies

The selection of an appropriate in vitro system is critical for accurately characterizing the formation of this compound.

-

Human Liver Microsomes (HLMs): HLMs are a subcellular fraction containing a high concentration of CYP enzymes and are the gold standard for in vitro metabolism studies. They provide a physiologically relevant environment to determine the kinetics of metabolite formation (Km and Vmax) and to identify the CYP isoforms involved through the use of selective chemical inhibitors or antibodies.

-

Recombinant Human CYP Enzymes: The use of individual, recombinantly expressed CYP enzymes (e.g., in baculovirus-infected insect cells) allows for the definitive identification of the specific enzymes responsible for a particular metabolic pathway. By incubating amoxapine with a panel of recombinant CYPs, the predominant role of CYP2D6 in 7-hydroxylation can be unequivocally confirmed.[8]

In Vitro Pharmacology: Receptor Binding and Functional Activity

The pharmacological activity of a compound is defined by its binding affinity for and functional effect on its molecular targets. For this compound, the primary targets of interest are dopamine and serotonin receptors, given the known profile of its parent compound and its implication in antipsychotic effects.

Receptor Binding Affinity

Radioligand binding assays are the cornerstone for determining the affinity of a compound for a specific receptor.[9] These assays measure the displacement of a high-affinity radiolabeled ligand from the receptor by the test compound. The result is expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Representative In Vitro Binding Affinities (Ki) of Amoxapine

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D2 | < 100 | [10] |

| Serotonin 5-HT2 | < 100 | [10] |

| Adrenergic α1 | < 100 | [10] |

| Adrenergic α2 | < 1000 | [10] |

| Muscarinic M1 | < 10000 | [10] |

| Serotonin 5-HT1 | < 10000 | [10] |

Note: Data is for the parent compound, amoxapine, and serves as a comparative reference. The affinity of this compound, particularly at the D2 receptor, is reported to be potent.

Diagram: Radioligand Binding Assay Workflow

Caption: General workflow for a radioligand binding assay.

Functional Activity at Key Receptors

Beyond binding, it is crucial to determine the functional consequence of a compound's interaction with a receptor. Functional assays assess whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the action of an agonist), or an inverse agonist (reduces the basal activity of the receptor). The potency of this effect is typically quantified as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

For G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, several in vitro functional assays can be employed:

-

cAMP Assays: Dopamine D2 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A functional assay for a D2 antagonist like this compound would involve measuring its ability to block the dopamine-induced decrease in forskolin-stimulated cAMP levels.

-

Calcium Flux Assays: Serotonin 5-HT2A receptors are coupled to Gq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium. An antagonist's activity can be measured by its ability to inhibit the serotonin-induced calcium mobilization.

-

β-Arrestin Recruitment Assays: These assays measure a G-protein independent signaling pathway and can provide further insights into the functional selectivity of a compound.

Qualitative reports strongly suggest that this compound is a dopamine receptor antagonist.[3] However, specific EC50 or IC50 values from functional assays are not widely published.

In Vitro Drug-Drug Interaction Potential

A critical aspect of drug development is assessing the potential for a new chemical entity or its metabolites to cause drug-drug interactions (DDIs). This is often mediated by the inhibition or induction of CYP enzymes.

CYP Inhibition Profile

In vitro CYP inhibition assays are essential for predicting the potential of a compound to elevate the plasma concentrations of co-administered drugs that are substrates of the inhibited enzyme. These assays typically use human liver microsomes and a panel of probe substrates specific for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). The inhibitory potential is quantified as an IC50 value.

While data for this compound is not available, a study on amoxapine demonstrated that it is a competitive inhibitor of CYP2D6 and CYP3A4, with Ki values of 25.4 µM and 41.3 µM, respectively.[11] It is plausible that this compound may also interact with these enzymes, and a formal in vitro evaluation is warranted for a complete risk assessment.

Diagram: CYP Inhibition Assay Workflow

Caption: General workflow for an in vitro CYP inhibition assay.

In Vitro Cytotoxicity Assessment

Evaluating the potential for a compound to cause direct cellular toxicity is a fundamental part of preclinical safety assessment. A variety of in vitro cytotoxicity assays using mammalian cell lines can be employed to assess different aspects of cellular health.

-

MTT/XTT Assays: These colorimetric assays measure mitochondrial reductase activity, which is an indicator of cell viability. A reduction in signal suggests cytotoxicity.

-

LDH Release Assays: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon membrane damage. Measuring LDH activity in the supernatant is a marker of cytotoxicity.

-

ATP Assays: Measuring intracellular ATP levels provides an indication of cellular metabolic activity and viability.

For a CNS-active compound like this compound, it would be most relevant to assess cytotoxicity in cell lines of neuronal origin (e.g., SH-SY5Y) or in primary neuronal cultures. While specific cytotoxicity data for this compound in mammalian cells is not publicly available, such studies are a standard component of preclinical drug development.

Experimental Protocols

The following are detailed, representative protocols for key in vitro assays that are essential for characterizing the activity of this compound. These protocols are provided as a guide and may require optimization based on specific laboratory conditions and reagents.

Protocol: Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [3H]-Spiperone (a D2 antagonist).

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total binding wells: Assay buffer.

-

Non-specific binding wells: 10 µM Haloperidol.

-

Competition wells: Serial dilutions of this compound.

-

-

Add [3H]-Spiperone to all wells at a final concentration approximately equal to its Kd.

-

Add the cell membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vitro CYP Inhibition Assay (IC50 Determination)

Objective: To determine the IC50 of this compound for the inhibition of major human CYP450 enzymes.

Materials:

-

Pooled human liver microsomes (HLMs).

-

NADPH regenerating system.

-

CYP probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2D6, Midazolam for CYP3A4).

-

Positive control inhibitors for each CYP isoform.

-

This compound.

-

Incubation buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

Acetonitrile with an internal standard for quenching the reaction.

-

96-well incubation plates.

-

LC-MS/MS system.

Procedure:

-

Prepare serial dilutions of this compound and positive control inhibitors in incubation buffer.

-

In a 96-well plate, add the HLM suspension, NADPH regenerating system, and either this compound, a positive control inhibitor, or vehicle.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the specific CYP probe substrate.

-

Incubate at 37°C for a predetermined time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate the protein.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Conclusion and Future Directions

This compound is a pharmacologically active metabolite that plays a significant role in the clinical profile of amoxapine, primarily through its potent antagonism of dopamine D2 receptors. While direct and comprehensive in vitro quantitative data for this metabolite are not extensively available in the public domain, this guide has outlined the critical experimental framework for its characterization.

For a complete understanding of this compound's contribution to amoxapine's pharmacology, future research should focus on generating a comprehensive in vitro profile, including:

-

A broad receptor binding screen to determine its affinity for a wide range of CNS targets.

-

Functional characterization at key receptors to confirm its antagonist properties and to investigate potential functional selectivity.

-

Detailed kinetic analysis of its formation by CYP2D6 and an assessment of its potential to inhibit or induce major CYP isoforms.

-

In vitro cytotoxicity studies in relevant neuronal cell lines to assess its safety profile.

By systematically applying these in vitro methodologies, the scientific community can build a more complete and predictive understanding of the in vitro activity of this compound, which can inform both clinical practice and the future of antidepressant and antipsychotic drug development.

References

- BenchChem. (2025).

- Uchida, S., et al. (2005). The Inhibitory Effect of Amoxapine on Cytochrome P450 Enzyme Activity in Human Liver Microsomes. Biological and Pharmaceutical Bulletin, 28(2), 332-335.

- Li, X. Q., et al. (1991). [Comparison of the affinities of amoxapine and loxapine for various receptors in rat brain and the receptor down-regulation after chronic administration]. Zhongguo Yao Li Xue Bao, 12(6), 481-485.

- Guide to Pharmacology. (n.d.). dopamine (Ligand Id: 940) activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY.

- Supplementary Table S1. (n.d.). In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor.

- Parkinson, A. (2016). In Vitro Inhibition Studies.

- Midha, K. K., et al. (1999). The role of metabolites in a bioequivalence study II: amoxapine, this compound, and 8-hydroxyamoxapine. International journal of clinical pharmacology and therapeutics, 37(9), 428–438.

- Wikipedia. (2023). This compound.

- ClinPGx. (n.d.). Annotation of FDA Label for amoxapine and CYP2D6.

- Hossain, M. A., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of advanced biotechnology and experimental therapeutics, 4(3), 333–353.

- Glennon, R. A., et al. (2000). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology.

- BenchChem. (2025). 7-Hydroxy Amoxapine-d8: A Technical Guide for Researchers. BenchChem.

- Jibson, M. D., et al. (2015). Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia. Therapeutic advances in psychopharmacology, 5(2), 121–124.

- Khalil, M. F., et al. (2024). Metabolic Bioactivation of Antidepressants: Advance and Underlying Hepatotoxicity. Drug metabolism reviews, 1–45.

- Strange, P. G. (2007). In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. Journal of psychopharmacology (Oxford, England), 21(6), 620–627.

- Jue, S. G., et al. (1982).

- Neurotransmitter.net. (n.d.).

- Uzarowska-Górska, K., et al. (2019). In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions. Pharmacological reports : PR, 71(6), 1150–1157.

- Selleck Chemicals. (n.d.). 5-HT Receptor | Serotonin | 5-hydroxytryptamine.

- Hellsberg, E., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules (Basel, Switzerland), 26(16), 4995.

- BioIVT. (2024). CYP Inhibitors Used for Reaction Phenotyping Studies.

- Obach, R. S. (2009). In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. Current drug metabolism, 10(4), 343–355.

- Egan, C. T., et al. (1999). High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors: evidence favoring the ternary complex and two-state models of agonist action. Journal of neurochemistry, 72(5), 2127–2134.

- Roth, B. L. (2011). 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 36(1), 348–349.

- Friedberg, T., et al. (1999). Role of cytochrome P450 2D6 (CYP2D6) in the stereospecific metabolism of E- and Z-doxepin. The Journal of pharmacology and experimental therapeutics, 289(1), 244–251.

- Obeng, S., et al. (2021). Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids. ACS omega, 6(2), 1475–1485.

- Kapur, S., et al. (1999). Is amoxapine an atypical antipsychotic? Positron-emission tomography investigation of its dopamine2 and serotonin2 occupancy.

- Al-Majdoub, Z. M., et al. (2020). The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors. Pharmacology research & perspectives, 8(4), e00623.

- ResearchGate. (n.d.). Cytotoxicity study in different mammalian cell lines.

- Mangis, M., et al. (2019). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. Journal of the South Carolina Academy of Science, 17(1), 6.

- Kowalczuk, A., & Buzalewicz, I. (2023). Disparities in Cisplatin-Induced Cytotoxicity-A Meta-Analysis of Selected Cancer Cell Lines. International journal of molecular sciences, 24(15), 12228.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The role of metabolites in a bioequivalence study II: amoxapine, this compound, and 8-hydroxyamoxapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 7. ClinPGx [clinpgx.org]

- 8. Role of cytochrome P450 2D6 (CYP2D6) in the stereospecific metabolism of E- and Z-doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. [Comparison of the affinities of amoxapine and loxapine for various receptors in rat brain and the receptor down-regulation after chronic administration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

7-Hydroxyamoxapine dopamine receptor binding affinity

An In-Depth Technical Guide to the Dopamine Receptor Binding Affinity of 7-Hydroxyamoxapine

Abstract

Amoxapine, a dibenzoxazepine antidepressant, presents a unique pharmacological profile characterized by both antidepressant and neuroleptic properties. This duality is not fully explained by the parent compound alone but is critically dependent on its metabolic fate. This guide provides a comprehensive technical overview of its principal active metabolite, this compound, and its significant role as a dopamine receptor antagonist. While quantitative binding affinity data for this compound is not extensively documented in publicly accessible literature, its potent dopamine blockade is well-established as the primary driver of amoxapine's antipsychotic-like effects.[1][2] This document serves as a foundational manual, elucidating the metabolic context of this compound, its pharmacological significance, and, most critically, the detailed, field-proven methodologies required to precisely determine its binding affinity and functional activity at dopamine receptors. We provide step-by-step protocols for competitive radioligand binding assays and functional cAMP inhibition assays, complete with data analysis frameworks, to empower researchers to quantitatively characterize this pivotal molecule.

Introduction: The Pharmacological Duality of Amoxapine

Amoxapine is a second-generation antidepressant of the dibenzoxazepine class, structurally related to the antipsychotic agent loxapine, of which it is the N-demethylated metabolite.[3] Clinically, it is effective in treating major depressive disorder, yet it is also associated with neuroleptic-like side effects, such as extrapyramidal symptoms.[4][5] This unique profile stems from its complex pharmacology, which is largely conferred by its active metabolites.[6]

Upon administration, amoxapine is extensively metabolized by the hepatic cytochrome P450 (CYP) enzyme system, primarily CYP2D6, into two key active metabolites: this compound and 8-hydroxyamoxapine.[3][5] These two molecules possess distinct and complementary pharmacological activities that, together, define the therapeutic and adverse effects of the parent drug.

-

8-Hydroxyamoxapine: This metabolite is a potent inhibitor of norepinephrine and serotonin reuptake, contributing significantly to the primary antidepressant action of amoxapine.[1]

-

This compound: This metabolite is recognized as a potent dopamine D2 receptor antagonist and is believed to be the principal agent behind amoxapine's antipsychotic properties and associated side effects.[1][7][8]

Understanding the dopamine receptor binding affinity of this compound is therefore paramount to fully comprehending the clinical utility and risks of amoxapine therapy. This guide provides the technical foundation for that investigation.

The Target: D2-like Dopamine Receptors

The dopamine receptor family, all G protein-coupled receptors (GPCRs), is broadly classified into two subfamilies: D1-like (D1, D5) and D2-like (D2, D3, D4). The antipsychotic effects of compounds like this compound are primarily mediated through antagonism of the D2-like receptors.

These receptors are canonically coupled to the Gi/o class of G proteins. Upon activation by dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP). Antagonists like this compound block this action by occupying the dopamine binding site, thereby preventing dopamine-mediated signal transduction.

Metabolic Bioactivation of Amoxapine

The conversion of amoxapine into its functionally distinct metabolites is a critical event. The primary metabolic pathways are hydroxylation reactions mediated by CYP enzymes. The balance between the formation of this compound and 8-hydroxyamoxapine can vary between individuals due to genetic polymorphisms in CYP2D6, potentially influencing the clinical response.

Quantitative Binding Profile: A Contextual Analysis

| Compound | D₁ (Kᵢ, nM) | D₂ (Kᵢ, nM) | D₃ (Kᵢ, nM) | D₄ (Kᵢ, nM) | Data Source |

| Amoxapine | 130 | 31 | 140 | 18 | IUPHAR/BPS Guide[9] |

| This compound | Data Not Available | Potent Antagonist | Data Not Available | Data Not Available | [1][2][7] |

Note: Lower Kᵢ values indicate higher binding affinity.

The lack of precise quantitative data for this compound underscores the importance of the robust experimental protocols detailed in the following sections. These methodologies provide the means to definitively measure these critical values.

Experimental Protocols for Determining Binding Affinity

This section provides the core technical procedures for quantifying the interaction of this compound with dopamine D2 receptors.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to the receptor.

Causality Behind Experimental Choices:

-

Receptor Source: Commercially available cell membranes (e.g., from CHO or HEK293 cells) stably expressing the human dopamine D2 receptor provide a consistent and high-density source of the target protein.

-

Radioligand: [³H]-Spiperone is a classic choice. It is a high-affinity antagonist for D2-like receptors, making it an excellent tool for competitive displacement assays.[7] Its tritium label provides a stable and quantifiable signal.

-

Non-Specific Binding: Defined using a high concentration of an unlabeled, potent D2 antagonist (e.g., Haloperidol or unlabeled Spiperone) to saturate all specific receptor sites. This allows for the subtraction of any radioligand binding to non-receptor components (like the filter membrane), isolating the specific binding signal.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4. Keep on ice.

-

Radioligand Stock: Prepare a concentrated stock of [³H]-Spiperone in ethanol. Dilute to a working concentration (e.g., 0.2 nM, approximately the Kᴅ) in Assay Buffer immediately before use.

-

Test Compound Dilutions: Prepare a serial dilution series of this compound (e.g., from 10 µM to 0.1 nM) in Assay Buffer.

-

Non-Specific Binding Control: Prepare a high concentration of Haloperidol (e.g., 10 µM) in Assay Buffer.

-

Receptor Membranes: Thaw frozen D2 receptor membrane aliquots on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold Assay Buffer. Homogenize briefly with a Polytron or similar device.

-

-

Assay Plate Setup (96-well plate):

-

Total Binding Wells: 50 µL Assay Buffer.

-

Non-Specific Binding (NSB) Wells: 50 µL Haloperidol (10 µM).

-

Test Compound Wells: 50 µL of each this compound dilution.

-

Add 50 µL of diluted [³H]-Spiperone to all wells.

-

Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells. Final volume = 200 µL.

-

-

Incubation:

-

Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium.

-

-

Harvesting:

-

Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash each well/filter 3-4 times with ice-cold Assay Buffer to remove all traces of unbound radioactivity.

-

-

Quantification:

-

Place the filter mats in scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Allow vials to sit for at least 4 hours (or overnight) in the dark.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Protocol 2: Functional cAMP Inhibition Assay

This assay determines the functional activity of this compound by measuring its ability to antagonize a D2 agonist's effect on cAMP production.

Causality Behind Experimental Choices:

-

System: Whole, live cells stably expressing the D2 receptor are used to ensure the entire signaling cascade (receptor, G-protein, adenylyl cyclase) is intact and functional.

-

Stimulant: Forskolin is used to directly activate adenylyl cyclase, causing a large and measurable increase in intracellular cAMP. This provides a robust signal that can then be inhibited by a D2 agonist.

-

Agonist: A potent and selective D2 agonist (e.g., Quinpirole) is used to activate the Gi/o pathway, which inhibits the forskolin-stimulated cAMP production.

-

Detection: Modern cAMP detection kits (e.g., HTRF, ELISA) provide high-throughput, sensitive, and specific measurement of intracellular cAMP levels.

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Culture CHO or HEK293 cells stably expressing the human D2 receptor in appropriate media with a selection antibiotic.

-

The day before the assay, seed the cells into 96- or 384-well plates at a density that will result in 80-90% confluency on the day of the experiment.

-

-

Assay Preparation:

-

Wash cells once with serum-free medium or a stimulation buffer (e.g., HBSS).

-

Add this compound at various concentrations to the appropriate wells. Include "agonist only" control wells (no antagonist).

-

Pre-incubate the cells with the antagonist for 15-30 minutes at 37°C.

-

-

Stimulation:

-

Prepare a stimulation solution containing a fixed concentration of Forskolin (e.g., 1-10 µM) and a fixed concentration of the D2 agonist Quinpirole (an EC₈₀ concentration is ideal).

-

Add this stimulation solution to the wells and incubate for 15-30 minutes at 37°C.

-

-

Lysis and Detection:

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen detection kit (e.g., HTRF).

-

Data Analysis and Interpretation

Calculating the Kᵢ Value

-

Calculate Specific Binding: For the radioligand assay, subtract the average CPM from the NSB wells from all other wells.

-

Generate Competition Curve: Plot the percent specific binding against the log concentration of this compound.

-

Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response) to fit the curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Apply Cheng-Prusoff Equation: Convert the IC₅₀ to the inhibitor constant (Kᵢ) using the following formula:

Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

Where:

-

[L] is the concentration of the radioligand used.

-

Kᴅ is the dissociation constant of the radioligand for the receptor.

-

Schild Analysis for Functional Antagonism

To confirm that this compound is a competitive antagonist, a Schild analysis should be performed using the data from the functional cAMP assay.

-

Generate Agonist Dose-Response Curves: Perform the cAMP assay with a full dose-response curve for the agonist (Quinpirole) in the absence and presence of several fixed concentrations of this compound.

-

Calculate Dose Ratios (DR): Determine the EC₅₀ of the agonist for each antagonist concentration. The dose ratio is the EC₅₀ in the presence of the antagonist divided by the EC₅₀ in the absence of the antagonist.

-

Construct the Schild Plot: Plot log(DR - 1) on the y-axis versus the log of the molar concentration of this compound on the x-axis.

Interpretation:

-

A linear regression with a slope not significantly different from 1.0 is the hallmark of simple, competitive antagonism.

-

The x-intercept of the regression line provides the pA₂, which is the negative logarithm of the antagonist's equilibrium dissociation constant (Kₑ). The Kₑ is conceptually equivalent to the Kᵢ.

Conclusion and Implications

This compound is a pharmacologically critical metabolite that endows the antidepressant amoxapine with its unique neuroleptic character. Its potent antagonism at dopamine D2 receptors is central to this effect. While specific binding affinity values require determination through rigorous experimentation, the technical framework to achieve this is well-established. By employing competitive radioligand binding assays to determine affinity (Kᵢ) and functional assays coupled with Schild analysis to confirm the mechanism of action, researchers can precisely quantify the interaction of this compound with its target. This knowledge is not only crucial for understanding the complete clinical profile of amoxapine but also provides a valuable reference point for the development of novel therapeutics targeting the dopaminergic system for the treatment of neuropsychiatric disorders.

References

-

Patsnap Synapse. (2024). What is the mechanism of Amoxapine?[Link]

-

Wikipedia. (n.d.). This compound. [Link]

-

Chen, X., et al. (2017). Old drug new use - Amoxapine and its metabolites as potent bacterial β-glucuronidase inhibitors for alleviating cancer drug toxicity. PubMed Central. [Link]

-

Abbas, M. & Marwaha, R. (2023). Amoxapine. StatPearls - NCBI Bookshelf. [Link]

-

Calvo, B., et al. (1985). Pharmacokinetics of amoxapine and its active metabolites. PubMed. [Link]

-

Chaudhry, I. B., et al. (2013). Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia. NIH. [Link]

-

Khalil, H., et al. (2024). Metabolic Bioactivation of Antidepressants: Advance and Underlying Hepatotoxicity. DigitalCommons@TMC. [Link]

-

Midha, K. K., et al. (1999). The role of metabolites in a bioequivalence study II: amoxapine, this compound, and 8-hydroxyamoxapine. PubMed. [Link]

-

Pokorný, J., et al. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. PubMed Central. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). amoxapine - Ligand Activity Charts. [Link]

Sources

- 1. The role of metabolites in a bioequivalence study II: amoxapine, this compound, and 8-hydroxyamoxapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 4. Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Old drug new use - Amoxapine and its metabolites as potent bacterial β-glucuronidase inhibitors for alleviating cancer drug toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. amoxapine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-depth Technical Guide to the Pharmacological Profile of 7-Hydroxyamoxapine

Introduction

7-Hydroxyamoxapine is a principal active metabolite of the tetracyclic antidepressant amoxapine.[1][2] Formed through hepatic metabolism, this metabolite is a critical contributor to the overall pharmacological and toxicological profile of its parent compound.[2] Notably, this compound is recognized for its potent dopamine receptor antagonism, which underpins the neuroleptic properties of amoxapine.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and analytical methodologies related to this compound, intended for researchers, scientists, and professionals in pharmacology, medicinal chemistry, and drug development.

While amoxapine itself has a complex pharmacological profile, its metabolites, including this compound, play a significant role in its therapeutic and adverse effects.[2] A thorough understanding of this compound is therefore crucial for a complete picture of amoxapine's clinical utility and for the development of novel therapeutics targeting similar pathways.

Chemical and Physical Properties

This compound belongs to the dibenzoxazepine class of organic compounds.[4] These molecules are characterized by a dibenzoxazepine moiety, which consists of two benzene rings connected by an oxazepine ring.[4]

| Property | Value | Source |

| IUPAC Name | 2-Chloro-11-(piperazin-1-yl)dibenzo[b,f][1][5]oxazepin-7-ol | [1] |

| CAS Number | 37081-76-8 | [1] |

| Molecular Formula | C17H16ClN3O2 | [1] |

| Molar Mass | 329.78 g·mol−1 | [1] |

Pharmacological Profile

The pharmacological activity of this compound is distinct from its parent compound, amoxapine, and its other major metabolite, 8-hydroxyamoxapine. This section will delve into the specific interactions of this compound with various neurotransmitter systems.

Pharmacodynamics: The Dopamine D2 Receptor Antagonism

The most significant pharmacodynamic action of this compound is its potent antagonism of the dopamine D2 receptor.[2][6] This activity is the primary contributor to the antipsychotic-like effects observed with amoxapine treatment.[1][3] The blockade of postsynaptic dopamine receptors by this compound is a key mechanism underlying its neuroleptic properties.[7]

In contrast, the parent drug, amoxapine, and its other major metabolite, 8-hydroxyamoxapine, have different primary targets. Amoxapine is known to inhibit the reuptake of norepinephrine and, to a lesser extent, serotonin.[7] 8-Hydroxyamoxapine also acts as a norepinephrine reuptake inhibitor but has a more pronounced inhibitory effect on serotonin reuptake.[7][8] This functional differentiation between the metabolites is crucial for understanding the dual antidepressant and antipsychotic actions of amoxapine.

Signaling Pathway of D2 Receptor Antagonism by this compound

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Amoxapine--an antidepressant with some neuroleptic properties? A review of its chemistry, animal pharmacology and toxicology, human pharmacology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0060799) [hmdb.ca]

- 5. Pharmacokinetics of amoxapine and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The role of metabolites in a bioequivalence study II: amoxapine, this compound, and 8-hydroxyamoxapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amoxapine - Wikipedia [en.wikipedia.org]

The Emergence of a Key Metabolite: A Technical Guide to the Discovery and History of 7-Hydroxyamoxapine

Abstract

This technical guide provides an in-depth exploration of 7-Hydroxyamoxapine, a principal active metabolite of the tricyclic antidepressant amoxapine. We will delve into the historical context of its discovery, the intricacies of its metabolic formation, its distinct pharmacological profile, and the analytical methodologies essential for its quantification. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource that synthesizes technical data with mechanistic insights to elucidate the critical role of this compound in the therapeutic and toxicological profile of its parent compound.

Introduction: The Unique Profile of Amoxapine and the Dawn of its Metabolites

Amoxapine, first approved for marketing in the United States in 1980, carved a unique niche in the landscape of antidepressants.[1] As a dibenzoxazepine tricyclic antidepressant (TCA), it is the N-demethylated metabolite of the antipsychotic drug loxapine.[1][2] This lineage hinted at a pharmacological profile that was more complex than that of its TCA predecessors. Clinicians observed that amoxapine not only possessed antidepressant efficacy but also exhibited properties akin to atypical antipsychotics, making it useful in the treatment of major depressive disorder, particularly when accompanied by anxiety, agitation, or psychotic features.[2][3][4]

The key to understanding amoxapine's dual-action profile lay in its metabolism. Early pharmacokinetic studies revealed that amoxapine is extensively metabolized in the liver, leading to the formation of two major active metabolites: this compound and 8-Hydroxyamoxapine.[3] It soon became clear that these metabolites were not mere byproducts but significant contributors to the overall pharmacological effect of the parent drug.

Metabolic Pathway and Pharmacokinetics

The biotransformation of amoxapine into its hydroxylated metabolites is a critical determinant of its clinical effects. This process is primarily mediated by the cytochrome P450 enzyme system in the liver.

Enzymatic Conversion

Amoxapine undergoes hepatic metabolism predominantly through the action of the CYP2D6 enzyme, which catalyzes the aromatic hydroxylation of the dibenzoxazepine ring to form both this compound and 8-Hydroxyamoxapine.[3] The efficiency of this metabolic process can be influenced by genetic polymorphisms in the CYP2D6 enzyme, leading to variations in plasma concentrations of the parent drug and its metabolites among individuals.[3]

Caption: Metabolic conversion of Amoxapine to its active metabolites.

Pharmacokinetic Profile

Following oral administration, amoxapine is rapidly absorbed, reaching peak plasma concentrations in about 90 minutes.[3] The parent drug has an elimination half-life of approximately 8 hours. However, its metabolites exhibit distinct pharmacokinetic profiles. 8-Hydroxyamoxapine is the major metabolite found in plasma and has a significantly longer half-life of about 30 hours.[3] In contrast, this compound has a much shorter elimination half-life of approximately 6.5 hours.[5] In cases of overdose, this compound may only be found in trace amounts in the serum, though it is present in the urine.[6]

| Parameter | Amoxapine | This compound | 8-Hydroxyamoxapine |

| Time to Peak Plasma (Tmax) | ~90 minutes | Not specified | Not specified |

| Elimination Half-life (t½) | ~8 hours | ~6.5 hours[5] | ~30 hours[3] |

| Primary Metabolizing Enzyme | CYP2D6[3] | - | - |

| Plasma Protein Binding | ~90% | Not specified | Not specified |

Pharmacodynamics: The Neuroleptic Contribution of this compound

The discovery of this compound was pivotal in explaining the neuroleptic-like side effects observed with amoxapine treatment, such as extrapyramidal symptoms.[2] This is because this compound is a potent dopamine receptor antagonist, a characteristic it shares with antipsychotic drugs.[5]

For context, the receptor binding affinities of the parent compound, amoxapine, are presented below. The metabolism to this compound shifts this profile towards more pronounced dopamine D2 receptor antagonism.

| Receptor | Amoxapine Ki (nM) |

| Dopamine D2 | Moderate Affinity |

| Serotonin 5-HT2A | High Affinity |

| Serotonin 5-HT2C | High Affinity |

| Norepinephrine Transporter (NET) | High Affinity |

| Serotonin Transporter (SERT) | Moderate Affinity |

| Histamine H1 | Moderate Affinity |

| Alpha-1 Adrenergic | Moderate Affinity |

| Muscarinic M1 | Very Low Affinity |

| (Data synthesized from multiple sources, specific Ki values for amoxapine vary across studies) |

Plausible Synthetic Strategies

While specific, publicly available protocols for the synthesis of this compound are scarce, a general synthetic strategy can be postulated based on established organic chemistry principles for the synthesis of dibenzoxazepine derivatives.

A plausible approach would involve a multi-step synthesis starting from a substituted 2-aminophenol and a 2-chlorobenzoic acid derivative. The key challenge lies in the regioselective introduction of the hydroxyl group at the 7-position of the dibenzoxazepine core. This could potentially be achieved through:

-

Late-stage hydroxylation: Introduction of the hydroxyl group after the formation of the dibenzoxazepine ring system. This would likely involve electrophilic aromatic substitution, though controlling the regioselectivity could be challenging.

-

Synthesis from a pre-hydroxylated precursor: Utilizing a starting material that already contains the hydroxyl group (or a protected version) at the desired position. This would offer better control over the final structure.

The piperazine side chain is typically introduced via nucleophilic substitution on the lactam intermediate of the dibenzoxazepine core.

Toxicological Profile

The metabolism of amoxapine, including the formation of this compound, is a key factor in its toxicological profile.

Hepatotoxicity

Amoxapine has been associated with a low rate of minor serum aminotransferase elevations during treatment and, in rare instances, clinically apparent acute liver injury.[7] The mechanism is thought to be related to the production of toxic intermediates during its hepatic metabolism.[7][8] While the exact role of this compound in amoxapine-induced hepatotoxicity is not fully elucidated, its formation is part of the metabolic pathway that can potentially lead to reactive metabolites.[8]

Neuroleptic-Associated Side Effects

The dopamine D2 receptor antagonism of this compound is directly linked to the risk of neuroleptic-like side effects with amoxapine treatment. These can include:

-

Extrapyramidal Symptoms (EPS): Such as drug-induced parkinsonism, akathisia, and acute dystonia.

-

Tardive Dyskinesia: A potentially irreversible movement disorder with long-term use.

-

Hyperprolactinemia: Elevated prolactin levels, which can lead to galactorrhea, amenorrhea, and gynecomastia.

The risk of seizures, a known side effect of TCAs, is also a concern with amoxapine.[3]

Analytical Methodologies

The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection are the most common analytical techniques employed.

Sample Preparation

Given the complexity of biological matrices such as plasma and serum, a robust sample preparation method is essential to remove interfering substances and concentrate the analyte. Solid-Phase Extraction (SPE) is a commonly used technique.

Generalized SPE Protocol:

-

Conditioning: A C18 SPE column is conditioned with methanol followed by water.

-

Loading: The plasma or serum sample, often pre-treated with a buffer, is loaded onto the column.

-

Washing: The column is washed with water or a weak organic solvent to remove hydrophilic impurities.

-

Elution: this compound and other analytes are eluted with an organic solvent such as methanol or acetonitrile.

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for analysis.

HPLC-UV Method

A standard HPLC system with a UV detector is a widely accessible method for the analysis of this compound.

Typical Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer).

-

Flow Rate: Typically around 1.0-2.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 254 nm.

LC-MS/MS Method

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV and is the gold standard for bioanalytical quantification.

Typical LC-MS/MS Parameters:

-

Chromatography: Similar to HPLC-UV, using a reversed-phase column with gradient elution to achieve optimal separation.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used to monitor specific precursor-to-product ion transitions for this compound and its internal standard.

-

Internal Standard: A stable isotope-labeled analog, such as this compound-d8, is the ideal internal standard to ensure accurate quantification by correcting for matrix effects and variations in instrument response.[9]

Caption: General workflow for the analysis of Amoxapine metabolites.

Conclusion

This compound is a pharmacologically active metabolite that is integral to the clinical profile of amoxapine. Its discovery was a key step in understanding the unique blend of antidepressant and neuroleptic properties of the parent drug. The potent dopamine D2 receptor antagonism of this compound explains the antipsychotic-like effects and the potential for extrapyramidal side effects associated with amoxapine therapy. For researchers and drug development professionals, a thorough understanding of the metabolism, pharmacology, and analytical considerations of this compound is essential for the continued safe and effective use of amoxapine and for the development of new central nervous system therapies.

References

- Abbas, M., & Marwaha, R. (2022). Amoxapine. In StatPearls.

- Ban, T. A., Wilson, W. H., & McEvoy, J. P. (1980). Amoxapine, a new antidepressant, is a tricyclic dibenzoxazepine compound, the demethylated metabolite of the neuroleptic loxapine.

- Cohen, B. M., Harris, P. Q., Altesman, R. I., & Cole, J. O. (1982). Amoxapine: neuroleptic as well as antidepressant?

- Jue, S. G., Dawson, G. W., & Brogden, R. N. (1982).

- Kapur, S., Remington, G., Jones, C., Wilson, A., DaSilva, J., Houle, S., & Zipursky, R. (1999). High levels of dopamine D2 receptor occupancy with low-dose amoxapine: a PET study.

- Tasset, J. J., & Pesce, A. J. (1984). Amoxapine in human overdose. Journal of analytical toxicology, 8(3), 124–128.